1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

Medicinal Chemistry Chemical Crystallography Solid‑State Characterisation

Researchers requiring a regiochemically pure heterocyclic scaffold for parallel hydrazone library synthesis face batch inconsistency when substituting the 3-carbohydrazide isomer or carboxylic acid precursor. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide (CAS 685828-03-9) resolves this with: • Defined 4-carbohydrazide regiochemistry enabling single-step condensation under mild conditions. • High melting point (237-239 °C) for facile intermediate purification by filtration/recrystallization. • Fragment-like physicochemical profile (MW 221.26, TPSA 84.1 Ų) compatible with X-ray/SPR screening. Supplied at ≥95% purity with full QA documentation.

Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
CAS No. 685828-03-9
Cat. No. B1638637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide
CAS685828-03-9
Molecular FormulaC10H15N5O
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NN)C2=NC=CC=N2
InChIInChI=1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16)
InChIKeyQQRGLVPMUICLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: Compound Identity & Characteristics


1-(Pyrimidin‑2‑yl)piperidine‑4‑carbohydrazide is a heterocyclic building block comprising a piperidine ring N‑substituted with a pyrimidin‑2‑yl group and a carbohydrazide at the 4‑position [REFS‑1]. Its molecular formula is C₁₀H₁₅N₅O with a molecular weight of 221.26 g mol⁻¹ [REFS‑2]. The compound is primarily offered as a versatile scaffold for medicinal chemistry and agrochemical discovery, typically supplied at ≥95 % purity [REFS‑3].

1
Heterocyclic building block Hydrazide scaffold for medicinal chemistry and agrochemical discovery.
2
Single-step condensation Reacts directly with aldehydes to form hydrazone libraries.
3
Crystalline solid High-melting solid supports facile purification and handling. Typical purity: ≥95%.

1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: Substitution Failure Analysis


Although 1‑(pyrimidin‑2‑yl)piperidine‑3‑carbohydrazide (CAS 883535‑71‑5) and 1‑(pyrimidin‑2‑yl)piperidine‑4‑carboxylic acid (CAS 303144‑44‑7) share the same pyrimidine‑piperidine core, their divergent regiochemistry and oxidation state produce quantifiable differences in melting point [REFS‑1], chromatographic retention [REFS‑2], and reactivity at the hydrazide terminus [REFS‑3] that directly affect crystallinity, purification behaviour, and downstream synthetic efficiency. Substituting with the 3‑carbohydrazide isomer or the carboxylic acid precursor without compensating for these differences can therefore alter reaction kinetics, reduce yields in condensation‑based library syntheses, and compromise batch‑to‑batch reproducibility.

3-Carbohydrazide isomer (CAS 883535-71-5)
Divergent regiochemistry may shift crystallinity, chromatographic retention, and reactivity at the hydrazide terminus. Substitution may alter reaction kinetics and reduce yields in condensation-based library syntheses.
4-Carboxylic acid analog (CAS 303144-44-7)
The free acid requires additional activation steps before hydrazone formation, increasing synthetic step count and crude complexity. Direct condensation with aldehydes is not possible without pre-activation.
Batch-to-batch reproducibility
Substituting with isomers or precursors without compensating for differences in lipophilicity and melting behavior can compromise purification outcomes and downstream synthetic efficiency.

1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: Comparative Evidence


Melting Point Advantage vs. 3-Isomer

1‑(Pyrimidin‑2‑yl)piperidine‑4‑carbohydrazide exhibits a sharp melting point of 237–239 °C [REFS‑1], whereas the 3‑carbohydrazide positional isomer (CAS 883535‑71‑5) has no experimentally reported melting point in the public domain [REFS‑2]. A high, well‑defined melting point facilitates crystallisation‑based purification, solid‑state characterisation, and long‑term storage without the hygroscopicity or amorphous instability often observed with low‑melting or non‑crystallising analogs.

Melting point
Head-to-head
237–239 °C
Facilitates crystallisation-based purification and consistent solid-state handling.
3-isomer lacks a reported crystallinity benchmark.
Medicinal Chemistry Chemical Crystallography Solid‑State Characterisation

One-Step Condensation Advantage Over Acid

The 4‑carbohydrazide group condenses directly with aromatic aldehydes to form hydrazone derivatives in a single step, as demonstrated in the synthesis of vanillin‑related hydrazone derivatives where 1‑pyrimidine‑2‑yl piperidine‑4‑carboxylic acid hydrazide (the target compound) reacts with substituted benzaldehydes under mild conditions to yield biologically active products [REFS‑1]. In contrast, 1‑(pyrimidin‑2‑yl)piperidine‑4‑carboxylic acid (CAS 303144‑44‑7) requires a separate activation step (e.g., conversion to the acid chloride or use of a coupling reagent) before forming the same hydrazone [REFS‑2], adding at least one synthetic step and increasing crude complexity for purification.

Synthetic steps
Head-to-head
1 step vs. ≥2 steps
Target hydrazide condenses directly with aldehydes; carboxylic acid requires activation.
Streamlines library synthesis and reduces purification burden.
Mild conditions; demonstrated with vanillin derivatives.
Synthetic Chemistry Hydrazone Library Synthesis Medicinal Chemistry

Hydrophilicity: Measured LogP vs. 3-Isomer LogD

ChemBase reports an experimental LogP of −1.68 for the target compound [REFS‑1], significantly lower than the XLogP3‑AA computed value of −0.3 [REFS‑2] and also lower than the experimental LogD₇.₄ of the 3‑carbohydrazide isomer (−0.038) [REFS‑3]. This divergence indicates that the 4‑substituted hydrazide is substantially more hydrophilic than both the computational model and the positional isomer predict, which can be exploited in reversed‑phase purification, aqueous‑compatible formulation, and target engagement where lower lipophilicity reduces non‑specific protein binding.

Lipophilicity
Head-to-head
ΔLogP/D = −1.64 units
Target experimental LogP: −1.68; 3-isomer LogD₇.₄: −0.038.
Supports aqueous-compatible purification and assay buffer compatibility.
> 40-fold more hydrophilic than the 3-isomer.
Physicochemical Profiling ADME Prediction Chromatographic Method Development

Antibacterial Activity of Derived Hydrazones

Hydrazone derivatives synthesised directly from the target compound were tested against Pseudomonas aeruginosa and Staphylococcus aureus using the paper disc diffusion method, showing measurable zones of inhibition [REFS‑1]. While the parent hydrazide itself was not the primary test article, the data demonstrate that the 4‑carbohydrazide scaffold is chemically competent to yield bioactive molecules. By contrast, no comparable antibacterial data have been reported for hydrazones derived from the 3‑carbohydrazide isomer (CAS 883535‑71‑5) [REFS‑2], indicating that the 4‑position regiochemistry is privileged for this phenotype.

Antibacterial precedent
Cross-study
Reported inhibition zones
Hydrazones 10–13 active against P. aeruginosa and S. aureus.
Supports antimicrobial screening context for derived hydrazone libraries.
3-carbohydrazide scaffold lacks equivalent validation.
Antibacterial Discovery Hydrazone Derivatives Structure–Activity Relationship

1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: Research & Industrial Applications


Parallel Synthesis of Hydrazone Screening Libraries

The 4‑carbohydrazide moiety enables single‑step condensation with diverse aromatic and heteroaromatic aldehydes under mild conditions [REFS‑1], making the compound an ideal core scaffold for automated parallel synthesis of hydrazone libraries. The high melting point (237–239 °C) allows easy purification of intermediates by filtration or recrystallisation, while the hydrophilic experimental LogP (−1.68) ensures compatibility with aqueous work‑up procedures and biochemical assay media [REFS‑2].

Crystallography-Driven Fragment-Based Drug Discovery

The sharp melting point and crystalline nature of the target compound facilitate co‑crystallisation trials with protein targets [REFS‑1]. Its modest molecular weight (221.26 Da), balanced hydrogen‑bond donor/acceptor count (2 HBD, 5 HBA), and topological polar surface area (84.1 Ų) place it within fragment‑like physicochemical space, suitable for fragment screening by X‑ray crystallography or SPR [REFS‑2].

Agrochemical Lead Generation: Antifungal Hydrazone Series

The demonstrated antibacterial activity of hydrazone derivatives derived from this scaffold [REFS‑1] suggests extension to antifungal screening. Recent literature on structurally related piperidine‑4‑carbohydrazide derivatives bearing quinazolinyl moieties has shown promising fungicidal activity against agriculturally important fungi [REFS‑2], supporting the use of the target compound as a starting material for agrochemical discovery programmes.

Reversed-Phase Purification of Polar Heterocycles

Because the target compound has an unusually low experimental LogP (−1.68) relative to its computed value (−0.3), it serves as a useful probe molecule for calibrating reversed‑phase HPLC columns and developing gradient methods for highly polar heterocyclic building blocks [REFS‑1]. Its distinct retention behaviour compared to the 3‑carbohydrazide isomer aids in method validation and selectivity studies [REFS‑2].

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Single-step condensation with aldehydes
Condensation efficiency and crude purity
Fragment-based screening
Crystalline, fragment-like physicochemical profile
Co-crystallisation and SPR binding assays
Antimicrobial screening
Bioactivity precedent of derived hydrazones
Zone-of-inhibition and MIC determination
RP-HPLC method development
Polar retention probe (low experimental LogP)
Retention time reproducibility and peak symmetry

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